Chloromethyl acetate
CAS No.: 625-56-9
Cat. No.: VC20879694
Molecular Formula: C3H5ClO2
Molecular Weight: 108.52 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 625-56-9 |
---|---|
Molecular Formula | C3H5ClO2 |
Molecular Weight | 108.52 g/mol |
IUPAC Name | chloromethyl acetate |
Standard InChI | InChI=1S/C3H5ClO2/c1-3(5)6-2-4/h2H2,1H3 |
Standard InChI Key | SMJYMSAPPGLBAR-UHFFFAOYSA-N |
SMILES | CC(=O)OCCl |
Canonical SMILES | CC(=O)OCCl |
Boiling Point | 116.0 °C |
Introduction
Chemical Properties and Structure
Physical Properties
Chloromethyl acetate is a clear, colorless liquid with a pungent odor. It exhibits several important physical characteristics that influence its handling, storage, and applications.
Property | Value |
---|---|
Chemical Formula | C₃H₅ClO₂ |
Molecular Weight | 108.52 g/mol |
Boiling Point | 122.85°C (rough estimate) |
Density | 1.1940 g/mL |
Refractive Index | 1.4090 (estimate) |
Physical State | Liquid |
Color | Clear, colorless |
Solubility | Soluble in chloroform, DMSO, ethyl acetate |
Stability | Hygroscopic (readily absorbs moisture) |
Table 1: Physical properties of chloromethyl acetate
Chemical Structure
The chemical structure of chloromethyl acetate features a chloromethyl group attached to an acetate unit. This arrangement confers specific reactivity patterns that make the compound valuable in organic synthesis. The molecule contains a reactive chlorine atom that readily undergoes nucleophilic substitution reactions .
Synthesis Methods
Laboratory Synthesis
Several methods exist for synthesizing chloromethyl acetate, with the most common laboratory approach involving the reaction of acetyl chloride with paraformaldehyde in the presence of anhydrous zinc chloride as a catalyst. This reaction is typically conducted under an inert atmosphere (argon) at varying temperatures between 0°C and 90°C .
The synthesis procedure generally follows these steps:
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Reaction of acetyl chloride with paraformaldehyde under catalytic conditions
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Warming the reaction mixture to room temperature and stirring for an hour
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Heating to 90°C for approximately 18 hours
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Isolation and purification of the product
This method yields chloromethyl acetate with high efficiency, typically achieving yields of around 94%.
Industrial Production
Another significant synthetic approach involves using chloromethyl chlorosulfate as a precursor. The process utilizes trimethyl borate as a catalyst, resulting in a product mixture consisting primarily of chloromethyl chlorosulfate and chloromethyl acetate . Industrial production often employs continuous flow reactors and optimized reaction conditions to ensure high efficiency and yield.
Applications and Uses
Pharmaceutical Applications
Market Analysis and Growth Trends
Market Size and Growth Projections
The global chloromethyl acetate market has shown significant growth in recent years, driven primarily by increased demand in pharmaceutical and agrochemical sectors. According to market research, the chloromethyl acetate market was valued at approximately USD 300 million in 2024 and is projected to reach USD 450 million by 2033, representing a compound annual growth rate (CAGR) of 5.0% .
Another market analysis indicates that the market, estimated at $500 million in 2025, is expected to grow at a CAGR of 6% from 2025 to 2033, potentially reaching approximately $800 million by 2033 . This growth is primarily attributed to expanding applications in pharmaceutical and pesticide industries.
Regional Market Distribution
The market for chloromethyl acetate exhibits distinct regional patterns:
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North America and Asia-Pacific represent the primary regions driving demand
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Asia-Pacific, particularly China and India, is expected to show the highest growth rates due to expanding chemical manufacturing and agricultural activities
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North America benefits from strong regulatory support and emphasis on sustainable practices
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Europe maintains a significant market share, projected to grow steadily through 2031
Market Segmentation
Chemical Reactions and Reactivity
Nucleophilic Substitution Reactions
Chloromethyl acetate readily undergoes nucleophilic substitution reactions, particularly at the chloromethyl group. These reactions are valuable for introducing various functional groups into target molecules. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of substituted derivatives.
Hydrolysis
The ester group in chloromethyl acetate can undergo hydrolysis under acidic or basic conditions, yielding acetic acid and chloromethanol. This reactivity necessitates appropriate storage conditions to prevent unwanted decomposition.
Specialty Reactions
Research has revealed unique reactivity patterns of related chloromethyl compounds. For instance, chloromethyl chlorosulfate exhibits what has been described as "chameleon behavior" with 1,3-ketoesters. Under phase transfer catalyst conditions, attack on the chloromethyl group and/or the chlorine of the chlorosulfonyl group has been observed, leading to dihydrofuran and tetrahydropyran derivatives .
Research Findings and Recent Developments
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